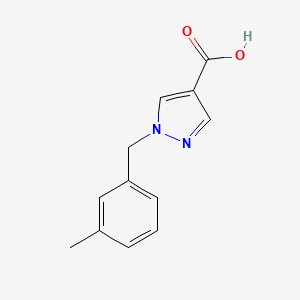

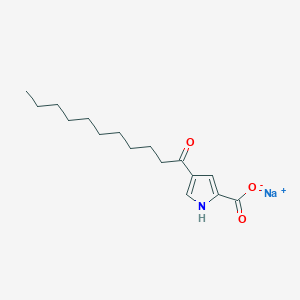

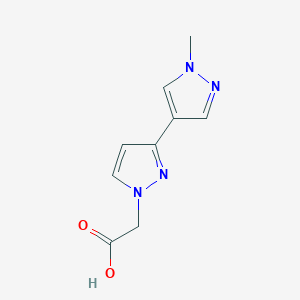

![molecular formula C8H7N5O4 B3070952 1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006952-82-4](/img/structure/B3070952.png)

1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N -isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

These ligands provide one pyrazole sp 2 -nitrogen, one pyridine sp 2 -nitrogen, and one amine sp 3 -nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis

In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields . Alternatively, a more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen .Physical And Chemical Properties Analysis

The compound has a density of 1.40±0.1 g/cm3 (Predicted) . All energetic compounds exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are recognized for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral effects. These derivatives serve as significant scaffold structures in heterocyclic compounds, underlining their importance in medicinal chemistry. A mini-review by A. Cetin (2020) provides an overview of the synthesis methods and biological applications of pyrazole carboxylic acid derivatives, emphasizing their role in drug discovery and development (Cetin, 2020).

Contribution to Anticancer Agents

The Knoevenagel condensation reaction is a significant process for the development of biologically active molecules, including anticancer agents. This reaction is utilized to generate α, β-unsaturated ketones/carboxylic acids, showing the wide applicability of pyrazole derivatives in drug discovery. Research by Ramya Tokala, Darshana Bora, and N. Shankaraiah (2022) highlights the use of Knoevenagel condensation in synthesizing compounds with remarkable anticancer activity, indicating the potential of pyrazole derivatives in targeting various cancer pathways (Tokala, Bora, & Shankaraiah, 2022).

Chemical Inhibitors and Drug Metabolism

The role of pyrazole derivatives in influencing drug metabolism, particularly through the inhibition of Cytochrome P450 isoforms, is another area of significant research. This is critical for understanding drug-drug interactions and the metabolism of various pharmaceuticals. Research by S. C. Khojasteh and colleagues (2011) reviews the potency and selectivity of chemical inhibitors, including pyrazole derivatives, for major human hepatic CYP isoforms, providing insights into their application in drug development (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Synthesis and Bioevaluation

The synthesis of novel pyrazole derivatives and their bioevaluation, particularly for antimicrobial, antifungal, antiviral, and antioxidant activities, is crucial for expanding the application of these compounds in various therapeutic areas. Research by Sheetal and colleagues (2018) discusses the synthesis of a new series of pyrazole derivatives under microwave conditions, highlighting their potential physical and chemical properties and biological activities (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).

Mecanismo De Acción

Direcciones Futuras

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity .

Propiedades

IUPAC Name |

1-[(3-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O4/c14-8(15)6-1-3-11(9-6)5-12-4-2-7(10-12)13(16)17/h1-4H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYYSBLEENHQRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)CN2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

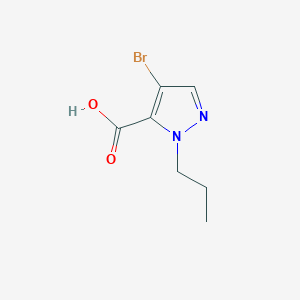

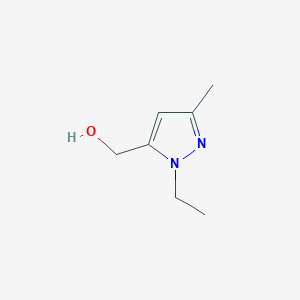

![4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070872.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3070917.png)

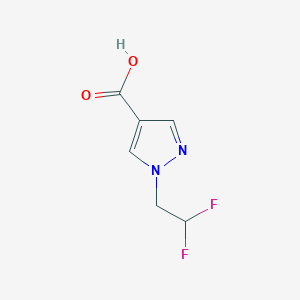

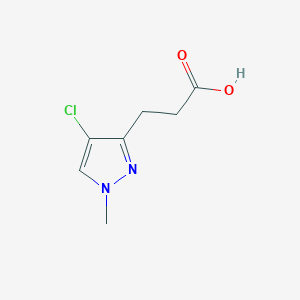

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B3070919.png)